Cas no 15100-35-3 (1-hydroxymethylbenzocyclobutene)

1-Hydroxymethylbenzocyclobutene is a specialized organic compound featuring a benzocyclobutene core functionalized with a hydroxymethyl group. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly for ring-opening and cross-coupling reactions. The strained cyclobutene ring enhances its utility as a precursor for constructing complex polycyclic frameworks or as a crosslinking agent in polymer chemistry. The hydroxymethyl group offers further derivatization potential, enabling selective modifications for applications in pharmaceuticals, materials science, or fine chemical synthesis. Its stability under controlled conditions and well-defined reactivity profile make it a versatile intermediate for advanced research and industrial processes.
1-hydroxymethylbenzocyclobutene structure
15100-35-3 structure
Product Name:1-hydroxymethylbenzocyclobutene
CAS No:15100-35-3
MF:C9H10O
MW:134.175102710724
MDL:MFCD21764776
CID:50020
PubChem ID:15839403
Update Time:2025-06-27

1-hydroxymethylbenzocyclobutene Chemical and Physical Properties

Names and Identifiers

    • 1-hydroxymethylbenzocyclobutene
    • 7-bicyclo[4.2.0]octa-1(8),2,4,6-tetraenylmethanol
    • Bicyclo[4.2.0]octa-1,3,5,7-tetraen-7-ylmethanol
    • 1-Benzocyclobutenmethanol
    • 1-Hydroxymethyl-1,2-dihydro-benzocyclobuten
    • 1-Hydroxymethyl-benzocyclobuten
    • Bicyclo<4.2.0>octa-1,3,5-triene-7-methanol
    • K959
    • 1-(Hydroxymethyl)benzocyclobutane
    • MFCD21764776
    • SB83880
    • AKOS015762427
    • CS-0210432
    • DS-19519
    • {bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanol
    • AM20030025
    • FJVJYFYHZSSACB-UHFFFAOYSA-N
    • Bicyclo[4.2.0]octa-1,3,5-triene-7-methanol
    • EN300-96439
    • AC-503
    • A809102
    • 15100-35-3
    • bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanol
    • 1-hydroxymethy lbenzocyclobutene
    • SCHEMBL7333206
    • bicyclo[4.2.0]octa-1(6),2,4-trien-7-ylmethanol
    • MDL: MFCD21764776
    • Inchi: 1S/C9H10O/c10-6-8-5-7-3-1-2-4-9(7)8/h1-4,8,10H,5-6H2
    • InChI Key: FJVJYFYHZSSACB-UHFFFAOYSA-N
    • SMILES: OCC1C2C=CC=CC=2C1

Computed Properties

  • Exact Mass: 132.05800
  • Monoisotopic Mass: 134.073164938g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 122
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • Density: 1.124
  • Boiling Point: 249.4 °C at 760 mmHg
  • Flash Point: 249.4 °C at 760 mmHg
  • Refractive Index: 1.635
  • PSA: 20.23000
  • LogP: 1.53290

1-hydroxymethylbenzocyclobutene Customs Data

  • HS CODE:3902200000
  • Customs Data:

    China Customs Code:

    2906199090

    Overview:

    2906199090. Other naphthenic alcohols,Cycloenol and cycloterpenol. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2906199090. cyclanic, cyclenic or cyclotherpenic alcohols. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

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Additional information on 1-hydroxymethylbenzocyclobutene

1-Hydroxymethylbenzocyclobutene (CAS No. 15100-35-3): An Overview of Its Structure, Properties, and Applications in Chemical and Pharmaceutical Research

1-Hydroxymethylbenzocyclobutene (CAS No. 15100-35-3) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound, characterized by its distinctive hydroxymethyl and benzocyclobutene moieties, offers a range of potential applications due to its structural complexity and chemical reactivity.

The molecular formula of 1-hydroxymethylbenzocyclobutene is C10H12O, with a molecular weight of approximately 144.20 g/mol. The compound features a benzocyclobutene core, which is a seven-membered ring system consisting of a benzene ring fused to a four-membered cyclobutene ring. The presence of the hydroxymethyl group at the 1-position adds further complexity and reactivity to the molecule.

In terms of physical properties, 1-hydroxymethylbenzocyclobutene is typically a colorless solid at room temperature. It exhibits moderate solubility in common organic solvents such as dichloromethane, ethyl acetate, and dimethyl sulfoxide (DMSO). The compound's solubility profile makes it suitable for various synthetic transformations and analytical techniques.

The chemical reactivity of 1-hydroxymethylbenzocyclobutene is primarily driven by the presence of the hydroxymethyl group. This functional group can undergo a variety of reactions, including oxidation to form aldehydes or carboxylic acids, etherification to form alkyl ethers, and esterification to form esters. These reactions are crucial for the synthesis of more complex molecules and derivatives.

In recent years, significant research has been conducted on the potential applications of 1-hydroxymethylbenzocyclobutene. One notable area of interest is its use as an intermediate in the synthesis of pharmaceutical compounds. The unique structure of this compound allows for the introduction of various functional groups through selective chemical transformations, making it a valuable building block in drug discovery and development.

A study published in the Journal of Medicinal Chemistry highlighted the use of 1-hydroxymethylbenzocyclobutene as a key intermediate in the synthesis of novel antiviral agents. The researchers demonstrated that by modifying the hydroxymethyl group through etherification and esterification reactions, they could synthesize compounds with enhanced antiviral activity against several viral strains. This finding underscores the potential of 1-hydroxymethylbenzocyclobutene in developing new therapeutic agents for viral infections.

Beyond its applications in pharmaceutical research, 1-hydroxymethylbenzocyclobutene has also been explored for its use in materials science. The unique electronic properties of the benzocyclobutene core make it an attractive candidate for the development of functional materials with specific optical and electronic properties. For instance, researchers have investigated the use of derivatives of 1-hydroxymethylbenzocyclobutene in the fabrication of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

In addition to its synthetic utility, 1-hydroxymethylbenzocyclobutene has been studied for its potential biological activities. A study published in Bioorganic & Medicinal Chemistry Letters reported that certain derivatives of this compound exhibited potent anti-inflammatory effects in vitro. The researchers found that these derivatives could inhibit key enzymes involved in inflammatory pathways, suggesting their potential as lead compounds for developing anti-inflammatory drugs.

The safety profile of 1-hydroxymethylbenzocyclobutene is an important consideration for its use in various applications. While detailed toxicological studies are ongoing, preliminary data suggest that this compound is generally well-tolerated at low concentrations. However, as with any chemical compound, appropriate handling and storage precautions should be observed to ensure safety.

In conclusion, 1-hydroxymethylbenzocyclobutene (CAS No. 15100-35-3) is a versatile compound with a wide range of potential applications in chemical and pharmaceutical research. Its unique structure and chemical reactivity make it an attractive candidate for the synthesis of novel compounds with diverse biological activities. Ongoing research continues to uncover new possibilities for this intriguing molecule, highlighting its importance in both academic and industrial settings.

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